
2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one, also known as BMDI, is a synthetic compound that belongs to the class of isoquinolinone derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
The exact mechanism of action of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer development and progression. 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation, and to activate the tumor suppressor protein p53, which induces apoptosis. 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one also inhibits the activity of histone deacetylases (HDACs), which are involved in gene expression and chromatin remodeling, and enhances the acetylation of histone proteins, leading to the upregulation of tumor suppressor genes.
Biochemical and Physiological Effects:
2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one has been shown to exhibit potent anticancer activity in vitro and in vivo, with IC50 values in the low micromolar range. It induces apoptosis and inhibits cell proliferation and migration by targeting multiple signaling pathways involved in cancer development and progression. 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one has also been shown to improve glucose tolerance, reduce insulin resistance, and enhance cognitive function in animal models. However, the exact biochemical and physiological effects of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one in humans are not yet fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one has several advantages for lab experiments, including its potent anticancer activity, its ability to induce apoptosis and inhibit cell proliferation and migration, and its potential therapeutic applications for various diseases. However, 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one also has some limitations, including its low solubility in water, its moderate yield in synthesis, and its potential toxicity and side effects in vivo. Therefore, further optimization of the synthesis method and investigation of the toxicity and pharmacokinetics of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one are needed for its potential clinical applications.
Orientations Futures
There are several future directions for the research and development of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one, including:
1. Investigation of the structure-activity relationship of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one and its derivatives for improved potency and selectivity.
2. Optimization of the synthesis method for increased yield and purity of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one.
3. Investigation of the toxicity and pharmacokinetics of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one in animal models and humans.
4. Evaluation of the potential therapeutic applications of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one in combination with other anticancer agents or therapies.
5. Investigation of the potential use of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one as a diagnostic or prognostic biomarker for cancer or other diseases.
6. Investigation of the potential use of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one as a therapeutic agent for other diseases, such as inflammation, autoimmune disorders, and viral infections.
7. Investigation of the potential use of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one as a tool for studying the molecular mechanisms of cancer development and progression.
Conclusion:
2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound that has shown potent anticancer activity and potential therapeutic applications for various diseases. Its mechanism of action involves the inhibition of several key enzymes and signaling pathways involved in cancer development and progression. However, further investigation of the toxicity and pharmacokinetics of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one in animal models and humans is needed for its potential clinical applications. The future directions for the research and development of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one include optimization of the synthesis method, investigation of the structure-activity relationship, and evaluation of its potential use as a diagnostic or prognostic biomarker or therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one involves the reaction of 3,4-dihydroisoquinolin-1(2H)-one with benzyl bromide and 4-methylbenzyl alcohol in the presence of a base catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by column chromatography or recrystallization. The yield of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is typically around 50-60%.
Applications De Recherche Scientifique
2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It induces apoptosis (programmed cell death) and inhibits cell proliferation and migration by targeting multiple signaling pathways involved in cancer development and progression. 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one has also been investigated for its potential use as a therapeutic agent for diabetes and neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In animal models, 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one has been shown to improve glucose tolerance, reduce insulin resistance, and enhance cognitive function.
Propriétés
IUPAC Name |
2-benzyl-5-[(4-methylphenyl)methoxy]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-18-10-12-20(13-11-18)17-27-23-9-5-8-22-21(23)14-15-25(24(22)26)16-19-6-3-2-4-7-19/h2-13H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZLGCFXNFRARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

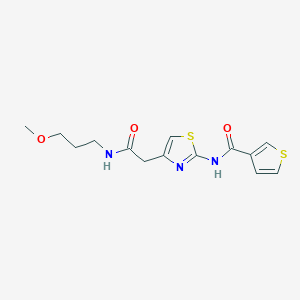
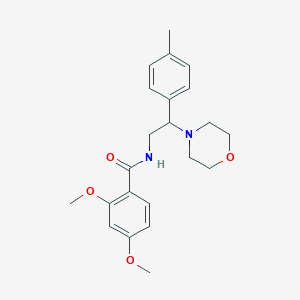
![(1S,2S,5R,6S)-2-amino-2-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2831772.png)
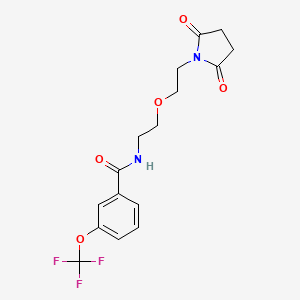

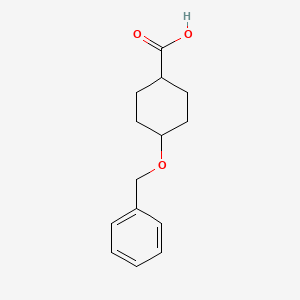


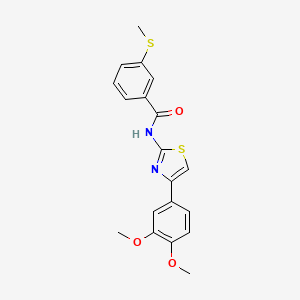
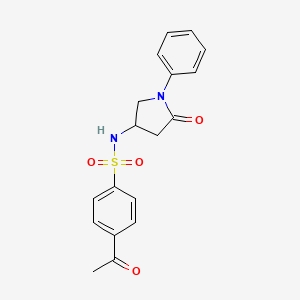


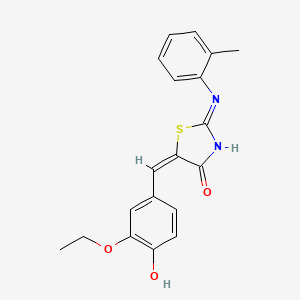
![2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2831790.png)